molecular formula C20H22N4O5 B1361011 [{2-[4-(4-Nitrophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142211-71-9

[{2-[4-(4-Nitrophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid

Cat. No.: B1361011
CAS No.: 1142211-71-9
M. Wt: 398.4 g/mol
InChI Key: WGYCTOFNNAGTPB-UHFFFAOYSA-N
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Description

The compound [{2-[4-(4-Nitrophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The molecule also contains a nitrophenyl group, which is often associated with various biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics . Another study reported the synthesis of piperazine derivatives via cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, a comparative analysis of structures, α1-AR affinity, docking simulations, molecular dynamics, and the distribution of electrostatic potential was performed for a similar compound .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, one study reported the structure, properties, spectra, suppliers, and links for a similar compound .

Scientific Research Applications

  • Synthetic Chemistry : The compound has been involved in the synthesis of novel 2-(2-(4-((3,4-Dihydro-4-oxo-3-arylquinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid esters. These compounds have potential in various chemical applications due to their unique structural properties (Acharyulu, Dubey, Reddy & Suresh, 2009).

  • Material Science : In the domain of polymer synthesis, derivatives of this compound have been used in creating polyamides containing uracil and adenine as side groups. These polyamides have applications in materials science due to their unique solubility and molecular weight characteristics (Hattori & Kinoshita, 1979).

  • Pharmaceutical Stability Studies : The stability of pharmaceutical substances like 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, which is structurally similar to the queried compound, has been studied under various conditions. Such studies are crucial for developing stable pharmaceutical formulations (Gendugov, Glushko, Ozerov & Shcherbakova, 2021).

  • Antimicrobial Activity : Compounds with structures similar to the queried chemical have shown promising antimicrobial activity. For instance, new dithiocarbamate derivatives bearing thiazole/benzothiazole rings demonstrated significant antimicrobial effects (Yurttaş, Özkay, Duran, Turan-Zitouni, Özdemir, Cantürk, Küçükoğlu & Kaplancıklı, 2016).

  • Anticancer Research : Some derivatives of this chemical class have been explored for their anticancer activity. The synthesis and structural analysis of these compounds contribute significantly to the field of medicinal chemistry and pharmacology (Sa̧czewski, Bułakowska, Bednarski & Grunert, 2006).

Safety and Hazards

The safety and hazards of similar compounds have been studied. For example, one study found that a novel pleuromutilin derivative, which is similar to the compound , showed excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Future Directions

The future directions for the research and development of similar compounds have been suggested. For instance, one study suggested that specific thiouracil amides may serve as new drug-seeds for the development of PARP inhibitors for use in oncology .

Properties

IUPAC Name

2-(N-[2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5/c25-19(14-23(15-20(26)27)16-4-2-1-3-5-16)22-12-10-21(11-13-22)17-6-8-18(9-7-17)24(28)29/h1-9H,10-15H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYCTOFNNAGTPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CN(CC(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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